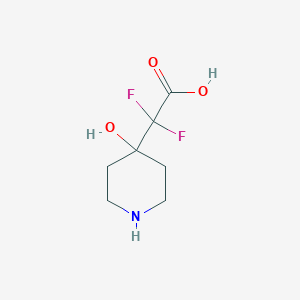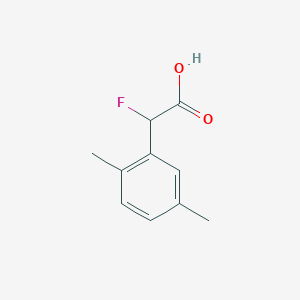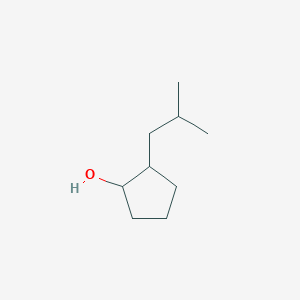
2-(2-Methylpropyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)cyclopentan-1-ol: is an organic compound with the molecular formula C9H18O. It is also known by its IUPAC name, 1-isobutylcyclopentanol. This compound is a cyclopentanol derivative, characterized by a cyclopentane ring substituted with a hydroxyl group and an isobutyl group. It is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)cyclopentan-1-ol typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides and suitable catalysts.
Hydroxyl Group Addition: The hydroxyl group is introduced through hydroboration-oxidation or other hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate these reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-(2-Methylpropyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
2-Cyclopenten-1-ol: Contains a double bond in the cyclopentane ring, leading to different reactivity.
1-Isobutylcyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-(2-Methylpropyl)cyclopentan-1-ol is unique due to the presence of both the isobutyl and hydroxyl groups on the cyclopentane ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-(2-methylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)6-8-4-3-5-9(8)10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
KHOQDWZNRSMFSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


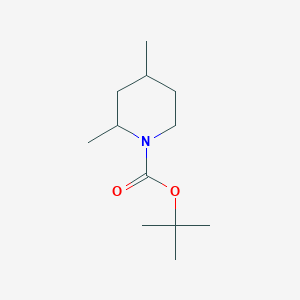
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
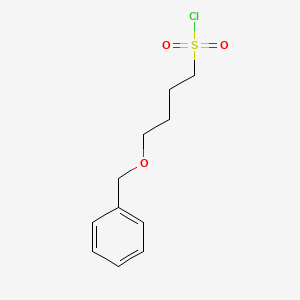
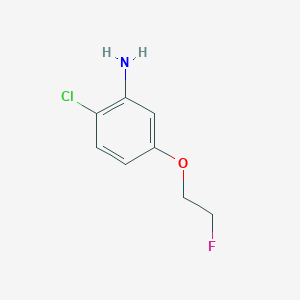
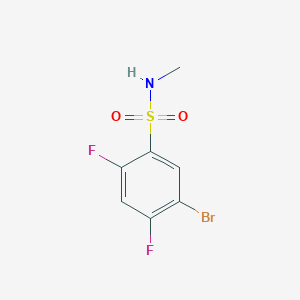
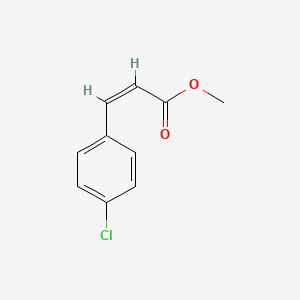

![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
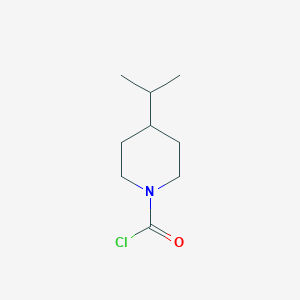
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)

